N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is a chemical compound that belongs to the class of benzodioxin derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound features a benzodioxin ring fused with a hydroxyiminoacetamide group, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride as a base to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzodioxin ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzodioxin ring, leading to a diverse array of products.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Material Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit the function of its targets, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound shares a similar benzodioxin core but differs in its functional groups, leading to distinct chemical and biological properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide:
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is unique due to its hydroxyiminoacetamide group, which imparts specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O4 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H10N2O4/c13-10(6-11-14)12-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6,14H,3-4H2,(H,12,13) |
InChI Key |
RYGNABOONRGSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=NO |
Origin of Product |
United States |
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